molecular formula C22H31N5O3 B2887814 8-(4-ethoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-58-6

8-(4-ethoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2887814
CAS No.: 946280-58-6
M. Wt: 413.522
InChI Key: ZNNXHLPZJOAVKD-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a fused heterocyclic compound featuring a bicyclic imidazo[2,1-c][1,2,4]triazine core. This structure incorporates a 4-ethoxyphenyl group at position 8 and an N-octyl carboxamide moiety at position 2. The 4-oxo group in the triazine ring enhances hydrogen-bonding interactions, while the ethoxyphenyl and octyl substituents influence lipophilicity and pharmacokinetic properties, making this compound a candidate for anticancer or antimicrobial drug development .

Properties

IUPAC Name

8-(4-ethoxyphenyl)-N-octyl-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3/c1-3-5-6-7-8-9-14-23-20(28)19-21(29)27-16-15-26(22(27)25-24-19)17-10-12-18(13-11-17)30-4-2/h10-13H,3-9,14-16H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNXHLPZJOAVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of an ethoxyphenyl derivative with a suitable octyl-substituted amine. This intermediate is then subjected to cyclization with a triazine derivative under specific conditions, such as elevated temperatures and the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-c][1,2,4]triazine derivatives .

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Substituent Impact on Thermal Stability

Thermal stability studies of annelated triazinones reveal that substituents on the phenyl ring significantly affect decomposition temperatures. For example:

  • Compound 5 (2-methoxyphenyl): 207°C
  • Compound 3 (3-methylphenyl): 286°C
  • Compound 9 (para-substituted phenyl): 294°C

The 4-ethoxyphenyl group in the target compound is positioned para to the triazine core, analogous to compound 7. This substitution likely enhances thermal stability (~290–300°C range) compared to ortho or meta substituents, as electron-donating groups in para positions improve resonance stabilization .

N-Substituent Effects on Physicochemical Properties

  • N-(4-methylbenzyl) analogue (CAS 946361-65-5) : Aromatic benzyl substituents (molecular weight 405.4) may enhance π-π stacking interactions but reduce flexibility compared to the aliphatic octyl chain .
  • N-(2-hydroxypropyl) analogue : Polar hydroxyl groups improve solubility but may limit blood-brain barrier penetration .

Anticancer Potential

  • 4-Amino-N-(4-methoxyphenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (3d): Exhibits cytotoxicity in SRB assays (IC50 <10 µM) due to DNA intercalation facilitated by the planar triazine core .

Antiviral Activity

  • Triazavirin (1,2,4-triazolo[5,1-с][1,2,4]triazine) : Broad-spectrum antiviral activity against influenza and coronaviruses .

Data Tables

Table 1. Comparison of Key Structural and Thermal Properties

Compound Substituents Molecular Weight Thermal Stability (°C) LogP (Predicted)
Target compound 4-ethoxyphenyl, N-octyl ~445.5 ~290–300 ~5.8
N-(4-methylbenzyl) analogue 4-ethoxyphenyl, N-benzyl 405.4 Not reported ~4.2
Compound 3 (3-methylphenyl) 3-methylphenyl ~300 286 ~3.5
1,4-Dihydro-3-nitro analogue Nitro, carboxamide 224.13 Not reported ~0.8

Biological Activity

8-(4-ethoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazo[2,1-c][1,2,4]triazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound based on available research and studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C21H29N5O3\text{C}_{21}\text{H}_{29}\text{N}_{5}\text{O}_{3}

It features an imidazo[2,1-c][1,2,4]triazine core with various substituents that influence its biological properties. The ethoxyphenyl and octyl groups are significant for enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been suggested to interact with enzymes similar to glutathione reductase and trypanothione reductase in parasitic organisms .
  • Receptor Modulation : It can modulate receptor activities which may lead to anti-inflammatory or anticancer effects. The binding affinity to various receptors is influenced by its structural components .

Anticancer Activity

Several studies have indicated that imidazo[2,1-c][1,2,4]triazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)6.0

These findings suggest that the compound could serve as a lead molecule for developing new anticancer agents.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It demonstrated effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in inflammatory diseases .

Study on Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazo[2,1-c][1,2,4]triazine and evaluated their anticancer activities. The lead compound showed significant inhibition of cell proliferation in multiple cancer types and was further analyzed for its mechanism involving apoptosis induction through caspase activation .

Study on Antimicrobial Activity

Another study assessed the antimicrobial activity of this class of compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives exhibited promising antibacterial activity with potential for development into therapeutic agents against resistant strains .

Q & A

Q. What are the optimal synthetic pathways for preparing 8-(4-ethoxyphenyl)-N-octyl-4-oxo-imidazo-triazine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Cyclization : Formation of the imidazo-triazine core via condensation of triazine precursors with carbonyl-containing intermediates under reflux conditions (e.g., ethanol or DMF at 60–100°C) .
  • Amidation : Introduction of the N-octyl carboxamide group using coupling agents like EDCI/HOBt or DCC in anhydrous solvents .
  • Functionalization : The 4-ethoxyphenyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts or base-mediated conditions .
  • Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–120°C), and purification via HPLC or column chromatography .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • IR : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm1^{-1}, NH at 3200–3400 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z ~500–550) .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the imidazo-triazine core?

  • Methodological Answer : The core forms via a cyclocondensation mechanism:
  • Step 1 : A triazine precursor reacts with a carbonyl compound (e.g., ketone or aldehyde) to form an intermediate Schiff base.
  • Step 2 : Intramolecular cyclization occurs under acidic or basic conditions, facilitated by catalysts like benzyltributylammonium bromide .
  • Key Evidence : Kinetic studies using TLC monitoring and isotopic labeling (e.g., 15^{15}N) can track nitrogen migration during cyclization .

Q. How do structural modifications (e.g., ethoxyphenyl vs. methylphenyl substituents) influence biological activity?

  • Methodological Answer :
  • SAR Studies :
  • Substituent Effects : Ethoxyphenyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability compared to methylphenyl derivatives (logP ~2.8) .
  • Activity Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., IC50_{50} in cancer lines) .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinity changes when substituents alter steric/electronic profiles .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%)?

  • Methodological Answer :
  • Controlled Replication : Reproduce reactions with strict adherence to reported conditions (solvent grade, inert atmosphere).
  • Parameter Screening : Systematically vary temperature, catalyst loading, and stoichiometry using Design of Experiments (DoE) software .
  • Analytical Validation : Compare purity metrics (e.g., HPLC area%) and intermediate characterization (e.g., 19^{19}F NMR for fluorinated analogs) .

Q. What biological targets are hypothesized for this compound, and how are they validated?

  • Methodological Answer :
  • Target Hypotheses :
  • Kinases : Imidazo-triazines often inhibit ATP-binding pockets (e.g., EGFR, VEGFR) .
  • Epigenetic Regulators : HDAC or bromodomain proteins due to zinc-chelating motifs .
  • Validation Methods :
  • In Vitro : Fluorescence polarization assays for competitive binding .
  • In Vivo : Xenograft models with pharmacokinetic profiling (Cmax_{max}, t1/2_{1/2}) .

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